Tocophersolan

Vue d'ensemble

Description

Le D-alpha-tocophéryl polyéthylène glycol 1000 succinate, communément appelé TPGS, est un dérivé hydrosoluble de la vitamine E naturelle. Il s'agit d'une macromolécule amphiphile, ce qui signifie qu'elle possède à la fois des propriétés hydrophiles (attire l'eau) et hydrophobes (repousse l'eau). Cette structure unique en fait un puissant émulsifiant et solubilisant, largement utilisé dans les applications pharmaceutiques et biomédicales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le TPGS est synthétisé par estérification du D-alpha-tocophéryl succinate avec du polyéthylène glycol 1000. La réaction implique généralement les étapes suivantes :

Estérification : Le D-alpha-tocophéryl succinate est mis à réagir avec du polyéthylène glycol 1000 en présence d'un catalyseur acide.

Méthodes de production industrielle

En milieu industriel, la production de TPGS suit des étapes similaires, mais à plus grande échelle. Le processus implique :

Estérification en vrac : De grandes quantités de D-alpha-tocophéryl succinate et de polyéthylène glycol 1000 sont mélangées et mises à réagir dans des réacteurs industriels.

Purification continue : Le produit est purifié en continu à l'aide d'une chromatographie à l'échelle industrielle ou d'autres méthodes de purification afin de garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le TPGS peut subir diverses réactions chimiques, notamment :

Oxydation : Le TPGS peut être oxydé pour former différents produits d'oxydation, en fonction des conditions et des réactifs utilisés.

Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : Le TPGS peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium. Les réactions sont généralement effectuées dans des conditions douces pour éviter la dégradation du composé.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés, souvent dans des conditions contrôlées pour assurer une réduction sélective.

Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de différents dérivés oxydés du TPGS, tandis que les réactions de substitution peuvent produire une variété de produits substitués .

Applications De Recherche Scientifique

Drug Delivery Systems

Tocophersolan has been extensively studied for its role in enhancing drug delivery through various mechanisms:

- Solubilization : TPGS significantly improves the solubility of poorly soluble drugs. For instance, it has been shown to increase the solubility of amprenavir from 36 µg/mL to 720 µg/mL and paclitaxel by approximately 38-fold .

- Micelle Formation : TPGS forms micelles that encapsulate hydrophobic drugs, improving their bioavailability. This property is particularly beneficial in formulations for oral and parenteral delivery .

- Pro-drug Carrier : Research indicates that TPGS can be conjugated with chemotherapeutic agents like doxorubicin, enhancing targeted delivery and reducing systemic toxicity .

Nutritional Supplementation

This compound is marketed under the name Vedrop for treating vitamin E deficiency in pediatric patients with congenital or hereditary cholestasis. This condition impairs fat absorption, making traditional vitamin E supplementation ineffective. This compound allows for better absorption of vitamin E by enabling its uptake even in the absence of bile salts .

Clinical Case Study

A clinical study involving pediatric patients demonstrated that this compound effectively increased serum vitamin E levels and improved neurological outcomes in 96% of patients suffering from vitamin E deficiency due to cholestasis .

Cosmetic Formulations

Due to its antioxidant properties, this compound is also utilized in cosmetic formulations. It helps stabilize products and enhances skin absorption of other active ingredients, making it a valuable component in skincare products .

Table 1: Approved Drug Formulations Using this compound

| Drug Name | Indication | Formulation Type | Approval Year |

|---|---|---|---|

| Vedrop | Vitamin E deficiency | Oral solution | 2009 |

| Doxorubicin-TPGS | Targeted chemotherapy | Conjugated formulation | Ongoing Trials |

| Docetaxel-TPGS | Cancer treatment | Liposomal formulation | Ongoing Trials |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| HLB (Hydrophilic-Lipophilic Balance) | 13 |

| Solubilization Capacity | Enhances solubility by up to 38-fold |

| Micelle Formation | Yes |

| Bioavailability Enhancement | Significant for lipophilic drugs |

Mécanisme D'action

TPGS exerts its effects through several mechanisms:

Inhibition of P-glycoprotein: TPGS inhibits the ATP-dependent P-glycoprotein pump, which is responsible for drug efflux in cells.

Enhancement of Solubility and Absorption: TPGS enhances the solubility and absorption of hydrophobic drugs by forming micelles and improving their bioavailability.

Mitochondria-Dependent Inhibition: TPGS inhibits the P-glycoprotein pump through a mitochondria-dependent mechanism, further enhancing drug absorption and efficacy.

Comparaison Avec Des Composés Similaires

Composés similaires

Polyéthylène glycol (PEG) : Comme le TPGS, le polyéthylène glycol est un solubilisant et un émulsifiant largement utilisé.

Polysorbates : Ceux-ci sont également utilisés comme émulsifiants et solubilisants dans les formulations pharmaceutiques.

Copolymères blocs pluroniques : Ceux-ci sont utilisés dans les systèmes d'administration de médicaments pour leurs propriétés solubilisantes.

Unicité du TPGS

Le TPGS se démarque par sa double fonctionnalité à la fois comme solubilisant et comme inhibiteur de la P-glycoprotéine. Cette combinaison unique le rend particulièrement efficace pour améliorer la biodisponibilité et l'efficacité thérapeutique des médicaments peu solubles dans l'eau .

Activité Biologique

Tocophersolan, also known as d-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of vitamin E that has garnered attention for its diverse biological activities and applications in pharmaceutical formulations. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and safety profile through various studies and case analyses.

Overview of this compound

This compound is synthesized by esterifying tocopherol (vitamin E) with polyethylene glycol (PEG), resulting in an amphiphilic compound that exhibits both hydrophilic and lipophilic properties. This unique structure enhances its solubility and allows it to serve as a surfactant and absorption enhancer in drug formulations . The hydrophilic-lipophilic balance (HLB) of TPGS is approximately 13, making it effective for emulsifying lipophilic compounds in aqueous environments .

This compound's biological activity can be attributed to several mechanisms:

Case Studies and Experimental Data

- In Vivo Studies : In experimental models, tocotrienols have shown effectiveness against several tumor types, including sarcoma 180 and Ehrlich carcinoma. Alpha- and gamma-tocotrienols were noted for their growth inhibition effects on human tumor cells when exposed in vitro . Although specific studies on TPGS's direct anti-cancer effects are sparse, its role as an excipient could enhance the delivery and effectiveness of anti-cancer drugs.

- Absorption Studies : A pivotal study highlighted that TPGS significantly increased the bioavailability of a poorly soluble anti-HIV protease inhibitor. The mechanism was attributed to enhanced solubility and inhibition of P-gp, suggesting that TPGS could be a valuable tool in formulating drugs with low oral bioavailability .

- Safety Profile : this compound has been evaluated for safety in various applications. The Cosmetic Ingredient Review Expert Panel concluded that tocopherol derivatives, including this compound, do not present significant irritancy or sensitization risks. Additionally, reproductive toxicity studies have shown negative results concerning carcinogenicity .

Comparative Analysis of Biological Activities

| Compound Type | Biological Activity | Notes |

|---|---|---|

| Tocopherol | Antioxidant; supports skin health | Commonly used in cosmetics; protects against UV damage |

| Tocotrienols | Antitumor activity; inhibits lipid peroxidation | More potent than tocopherols in certain cancer models |

| This compound (TPGS) | Absorption enhancer; non-ionic surfactant | Enhances solubility; used in drug formulations |

Propriétés

Numéro CAS |

30999-06-5 |

|---|---|

Formule moléculaire |

C35H58O6 |

Poids moléculaire |

574.8 g/mol |

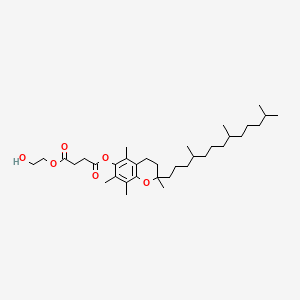

Nom IUPAC |

1-O-(2-hydroxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |

InChI |

InChI=1S/C35H58O6/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-20-35(8)21-19-30-29(7)33(27(5)28(6)34(30)41-35)40-32(38)18-17-31(37)39-23-22-36/h24-26,36H,9-23H2,1-8H3 |

Clé InChI |

AOBORMOPSGHCAX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C |

SMILES canonique |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C |

Numéros CAS associés |

9002-96-4 |

Synonymes |

(+)-alpha-tocopheryl polyethylene glycol 1000 succinate alpha-D-tocopherol poly(ethylene glycol) 2000 succinate alpha-tocopheryl polyethylene glycol succinate mono-(2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-6-chromanyl) succinate polyethylene glycol monoester poly(oxy-1,2-ethanediyl), alpha-(4-((3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl)oxy)-1,4-dioxobutyl-omega-hydroxy- tocofersolan tocopherol poly(ethylene glycol) 2000 succinate tocopherol polyethylene glycol succinate tocophersolan tocophersolan, (2R-(2R*(4R*,8R*)))-isomer tocopheryl poly(ethylene glycol) 1000 succinate TPGS TPGS 2K vitamin E-TPGS vitamine E PEG-1000-succinate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.